molecular formula C26H24ClN2O3 B12351006 CID 156588650

CID 156588650

Cat. No.: B12351006
M. Wt: 447.9 g/mol
InChI Key: JMMPTHPBXOJUBH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588650” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various scientific fields.

Chemical Reactions Analysis

CID 156588650 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156588650 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could be studied for its potential interactions with biological molecules or its effects on cellular processes. In medicine, this compound might be investigated for its therapeutic potential or as a lead compound in drug discovery. Additionally, in industry, this compound could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 156588650 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or biological effects.

Comparison with Similar Compounds

CID 156588650 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but they may differ in their chemical properties, reactivity, or biological activity Some similar compounds include those with analogous chemical structures or those that belong to the same chemical class

Properties

Molecular Formula

C26H24ClN2O3

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C26H24ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,28H,14H2,1-3H3/t16-/m0/s1

InChI Key

JMMPTHPBXOJUBH-INIZCTEOSA-N

Isomeric SMILES

C[C@H]1C[C](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1C[C](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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